molecular formula C26H34B2O4 B13838245 (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

Cat. No.: B13838245
M. Wt: 432.2 g/mol
InChI Key: LMKJCUWYFGNWHW-MDZDMXLPSA-N
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Description

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound that belongs to the class of organoboron compounds It is characterized by the presence of two boronate ester groups attached to a stilbene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene typically involves the reaction of a stilbene derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated stilbene with a boronic acid or boronate ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and catalysts used are often of industrial grade, and the reactions are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The stilbene backbone also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is unique due to its stilbene backbone, which imparts specific electronic and structural properties. This makes it particularly useful in applications requiring conjugated systems, such as organic electronics and photonics.

Properties

Molecular Formula

C26H34B2O4

Molecular Weight

432.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(E)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9+

InChI Key

LMKJCUWYFGNWHW-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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